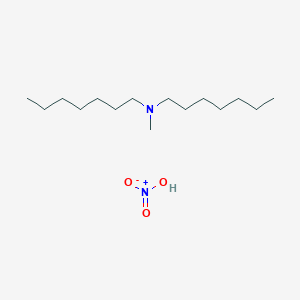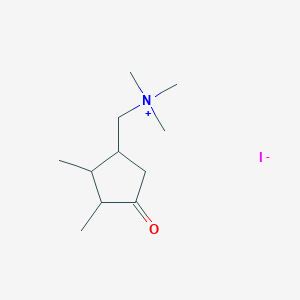
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is a quaternary ammonium compound with a unique structure that includes a cyclopentyl ring substituted with dimethyl and oxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include:
Solvent: Polar solvents like acetonitrile or dimethyl sulfoxide (DMSO).
Temperature: Moderate temperatures around 50-70°C.
Reaction Time: Several hours to ensure complete quaternization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as chloride, bromide, or hydroxide ions can replace the iodide ion.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of corresponding quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium chloride
- (2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium bromide
Uniqueness
(2,3-Dimethyl-4-oxocyclopentyl)-N,N,N-trimethylmethanaminium iodide is unique due to its specific iodide anion, which can influence its solubility, reactivity, and biological activity compared to its chloride and bromide counterparts.
This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
60888-99-5 |
|---|---|
Fórmula molecular |
C11H22INO |
Peso molecular |
311.20 g/mol |
Nombre IUPAC |
(2,3-dimethyl-4-oxocyclopentyl)methyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H22NO.HI/c1-8-9(2)11(13)6-10(8)7-12(3,4)5;/h8-10H,6-7H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
LVTHQUYRAMZVKZ-UHFFFAOYSA-M |
SMILES canónico |
CC1C(C(=O)CC1C[N+](C)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


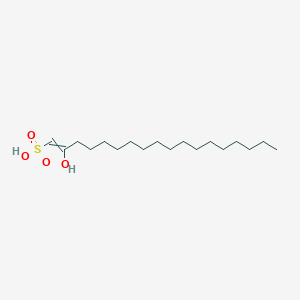
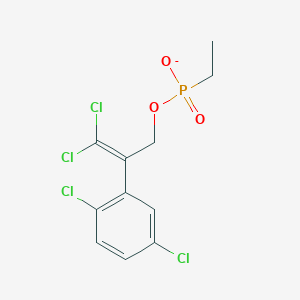

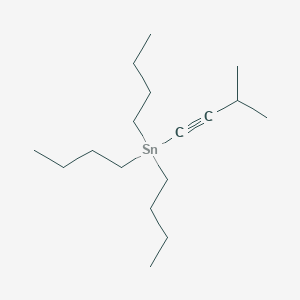
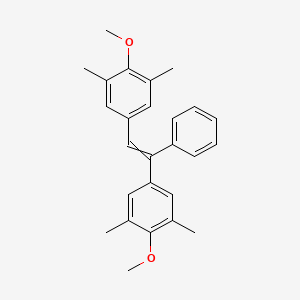
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
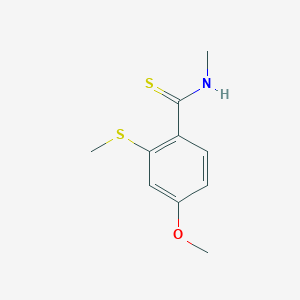

![1-[(Diphenylarsoryl)methyl]cyclohexan-1-ol](/img/structure/B14604337.png)
![1,3-Bis(3,3-dimethylbicyclo[2.2.1]heptan-2-yl)propan-2-one](/img/structure/B14604339.png)
